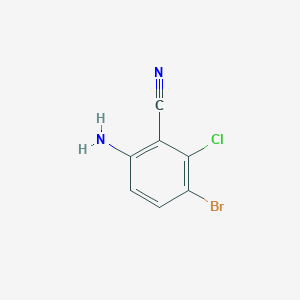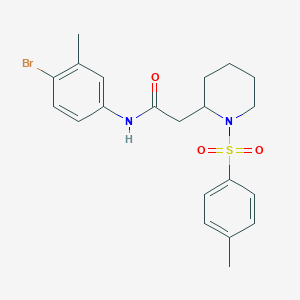
N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide" is a chemically synthesized molecule that may be related to various acetamide derivatives with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their synthesis, biological evaluation, and chemical properties. These papers discuss the synthesis and activity of related compounds, such as N-substituted acetamides with various aryl and alkyl groups, which can serve as a basis for understanding the compound .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves the formation of an amide bond between an amine and an acyl chloride or an acid anhydride. For instance, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles . Similarly, the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives involves N-chloroacetylation and N-alkylation . These methods could potentially be adapted for the synthesis of "N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide."
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an amide functional group, which is a key determinant of the molecule's properties and reactivity. The NMR, IR, and MS spectral data are essential tools for confirming the structure of synthesized compounds . The presence of substituents such as bromo, methyl, and tosyl groups can significantly influence the electronic distribution and steric hindrance within the molecule, potentially affecting its biological activity and chemical reactivity.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including alkylation, nitration, and reactions with enzymes. For example, the synthesized compounds in one study were evaluated against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, with varying degrees of activity observed . The interaction between functional groups, such as nitro and acetamido groups, can also affect the chemical shifts observed in NMR spectroscopy, as seen in the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can alter these properties, which is important for the compound's potential applications. The biological evaluation of these compounds, as seen in the kappa-opioid agonist activity of certain derivatives , provides insight into their potential therapeutic uses. The specific properties of "N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide" would need to be determined experimentally, but the studies on related compounds offer a foundation for predicting its behavior.
Applications De Recherche Scientifique
Chemical Toxicology and Biological Effects
The literature suggests a broad interest in the toxicological aspects and biological effects of related acetamide compounds. Kennedy (2001) discusses the biological consequences of exposure to acetamide and its derivatives, highlighting the commercial importance and varied biological responses among these chemicals. This review could provide insights into the toxicological profiles and biological effects of structurally similar compounds like N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide, offering a basis for understanding its potential biological interactions and applications (Kennedy, 2001).
Advanced Oxidation Processes and Environmental Implications
Qutob et al. (2022) delve into the advanced oxidation processes (AOPs) used for treating acetaminophen, a compound related to acetamide, from aqueous mediums. The review sheds light on the degradation pathways, by-products, and biotoxicity of these processes. Understanding these mechanisms could be crucial for grasping the environmental implications and degradation pathways of N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide, especially if it finds applications in environmental or pharmaceutical sectors (Qutob et al., 2022).
Environmental Protection and Adsorptive Elimination
Igwegbe et al. (2021) discuss the adsorptive elimination of acetaminophen from water, providing insights into the adsorption mechanisms and the efficiency of various adsorbents. The parallels between acetaminophen and acetamide compounds suggest that the findings could offer valuable information on the potential environmental applications of N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide in water treatment or pollution control (Igwegbe et al., 2021).
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O3S/c1-15-6-9-19(10-7-15)28(26,27)24-12-4-3-5-18(24)14-21(25)23-17-8-11-20(22)16(2)13-17/h6-11,13,18H,3-5,12,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUASGLSRQDLZPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2500443.png)



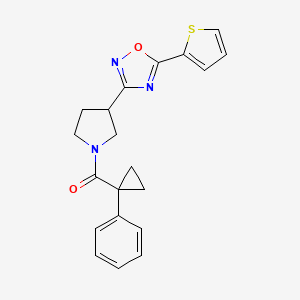
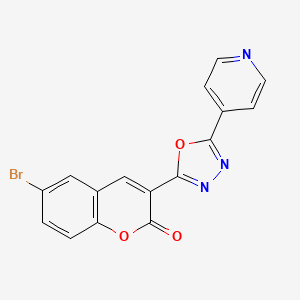
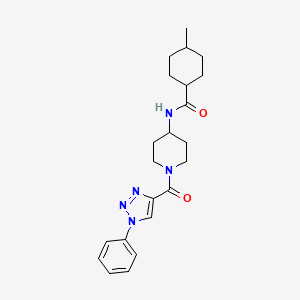



![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine](/img/structure/B2500463.png)


